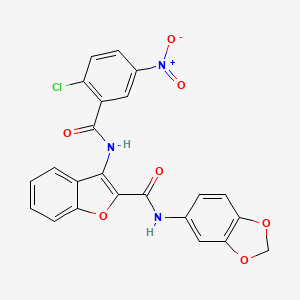

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide is a heterocyclic aromatic molecule featuring a benzodioxol ring, a benzofuran core, and a chloro-nitrobenzamido substituent. Key structural elements include:

- Benzodioxol moiety: A fused bicyclic system with oxygen atoms, known for enhancing metabolic stability and binding affinity in pharmaceuticals .

- Benzofuran-carboxamide backbone: A rigid aromatic system that can influence electronic properties and intermolecular interactions .

- Chloro-nitrobenzamido group: Electron-withdrawing substituents that may modulate reactivity and solubility .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(2-chloro-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3O7/c24-16-7-6-13(27(30)31)10-15(16)22(28)26-20-14-3-1-2-4-17(14)34-21(20)23(29)25-12-5-8-18-19(9-12)33-11-32-18/h1-10H,11H2,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYNXISBAQJTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. The compound is characterized by a unique structure that includes a benzodioxole moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.74 g/mol. The presence of the benzodioxole and benzofuran rings suggests potential interactions with biological targets, making it an interesting subject for medicinal chemistry.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The structure may allow the compound to interact with specific enzymes or receptors, potentially inhibiting their activity.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could play a role in cellular protection.

- Antimicrobial Properties : Benzodioxole derivatives are often explored for their antimicrobial effects against various pathogens.

Anticancer Activity

Research indicates that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common bacterial strains:

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values obtained from these studies.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Bacillus subtilis |

| This compound | 25 | Escherichia coli |

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of benzodioxole derivatives. These compounds have been shown to inhibit alpha-amylase activity, which is crucial in carbohydrate metabolism. The inhibitory action can help manage blood glucose levels effectively.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the effects of a series of benzodioxole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with electron-donating groups exhibited significantly higher cytotoxicity compared to those with electron-withdrawing groups. This finding highlights the importance of substituent effects on biological activity.

Case Study 2: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of various benzodioxole derivatives. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Benzodioxol Derivatives: The fragrance compound 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal shares the benzodioxol moiety but lacks the benzofuran and nitro-chloro groups. In contrast, the target molecule’s benzodioxol group is linked to a benzofuran-carboxamide scaffold, which could enhance rigidity and π-stacking interactions in crystallography or drug design .

Benzofuran Derivatives: The carbohydrazide-thiazol compound (C₁₄H₁₄N₄O₅S) features a nitrobenzofuran core, synthesized via condensation of hydrazides with thiazolamines . Its 95% purity and spectroscopic validation (NMR, IR) suggest robust synthetic protocols that could be adapted for the target compound.

Nitro and Chloro Substituents: The chloro-nitrobenzamido group in the target compound is unique among the compared molecules. Nitro groups are known to increase electrophilicity and redox activity, which could influence reactivity in catalytic or biological contexts .

Crystallographic and Spectroscopic Characterization

- X-ray Analysis : The compound in was structurally confirmed via X-ray crystallography, a method that could be applied to the target compound using software like SHELX or ORTEP-3 .

- Spectroscopic Validation : NMR and IR were consistently used across studies to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q & A

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)-1-benzofuran-2-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Coupling 2-chloro-5-nitrobenzoyl chloride with 3-amino-1-benzofuran-2-carboxylic acid using EDC∙HCl as a coupling agent in anhydrous chloroform under argon, followed by purification via column chromatography .

- Step 2 : Reacting the intermediate with 1,3-benzodioxol-5-amine under similar coupling conditions. Reaction progress should be monitored by TLC, and yields optimized by adjusting stoichiometry or using catalysts like 4-DMAP .

Q. How should researchers characterize the compound’s structural identity and purity?

Key methods include:

- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (use SHELXL for refinement) .

- Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) to verify substituent integration and coupling patterns. IR spectroscopy (1650–1640 cm⁻¹ range) confirms carbonyl groups .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (target ±0.4% deviation) .

Q. What analytical techniques are critical for detecting tautomers or stereoisomers in this compound?

Use HPLC-MS with chiral columns (e.g., Chiralpak® AD-H) to resolve stereoisomers. For tautomer identification, employ 2D NMR (NOESY or HSQC) to correlate proton environments, complemented by DFT calculations to predict energetically favorable tautomeric forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent modification : Replace the 2-chloro-5-nitrobenzamido group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on receptor binding .

- Scaffold hopping : Substitute benzodioxole with bicyclic analogs (e.g., indole) to evaluate solubility and metabolic stability .

- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models (e.g., MTT assays for cytotoxicity) .

Q. What computational strategies are effective in predicting this compound’s binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., fungal CYP51 for antifungal studies). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms?

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve diffraction quality for poorly crystalline samples.

- Twinned refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R-factor convergence (<5% difference) .

Q. What strategies mitigate degradation during in vitro bioassays?

- Stability studies : Incubate the compound in PBS/DMSO at 37°C and monitor degradation via LC-MS at 0, 6, 12, and 24 hours.

- Protective additives : Include antioxidants (e.g., ascorbic acid) or serum albumin to stabilize labile nitro or amide groups .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.